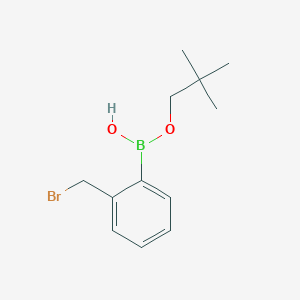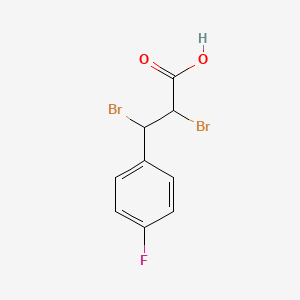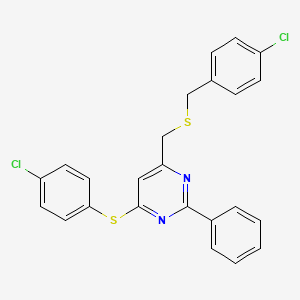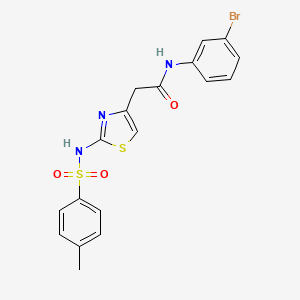
Neopentyl hydrogen (2-(bromomethyl)phenyl)boronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neopentyl hydrogen (2-(bromomethyl)phenyl)boronate is an organoboron compound that has a wide range of applications in organic synthesis. It is a boronate ester that is used as a protecting group for alcohols, amines, and carboxylic acids. It is also used as a catalyst in several organic reactions, such as Wittig olefination and Michael addition. This compound is also known as N-Bromosuccinimide (NBS).
Wissenschaftliche Forschungsanwendungen
1. Cross-Coupling Reactions in Organic Synthesis
Neopentyl hydrogen (2-(bromomethyl)phenyl)boronate plays a significant role in palladium-catalyzed cross-coupling reactions. These reactions are pivotal in the synthesis of complex organic molecules, including pharmaceuticals and polymers. The boronate esters derived from this compound are utilized for their reactivity in forming carbon-carbon bonds, which is a foundational process in organic chemistry (Aspley & Williams, 2001).
2. Advancements in Boronate Ester Chemistry
The compound is integral to the development of new boronate ester chemistries. It has been used in the enantiospecific coupling of secondary and tertiary boronic esters to aromatics, demonstrating its utility in creating complex, chiral organic structures (Ganesh, Odachowski & Aggarwal, 2017).
3. Facilitating Suzuki-Miyaura Cross-Coupling
This compound is critical in facilitating Suzuki-Miyaura cross-coupling reactions under anhydrous conditions, proving its versatility and efficiency in synthetic organic chemistry. The use of neopentyl heteroarylboronic esters in these reactions enables the coupling of diverse reaction partners, significantly expanding the scope of possible chemical transformations (Kassel et al., 2021).
4. Multimetallic Assembly Synthesis
Neopentyl boronate esters are employed in the synthesis of multimetallic assemblies, which are essential in fields like photovoltaics and catalysis. These assemblies rely on controlled energy and electron transfer between metal centers, with the boronate esters acting as a crucial link in constructing these complex structures (Knuckey & Williams, 2017).
5. Novel Boron-Containing Compounds
Research in the creation of novel boron-containing compounds has leveraged neopentyl boronate esters. These compounds find applications in various fields, including materials science and drug discovery, due to their unique properties and reactivity (Adachi et al., 2015).
6. Nucleophilic Reactivity Studies
Studies on the nucleophilic reactivities of boron ate complexes derived from boronic esters, including neopentyl boronate, have provided insights into reaction mechanisms and kinetics. This understanding is crucial for designing more efficient synthesis pathways in organic chemistry (Berionni et al., 2015).
7. Library Synthesis for Drug Discovery
The compound has been used in the microwave-mediated synthesis of arylboronate libraries, an important step in the drug discovery process. This approach enables the rapid and efficient generation of a wide array of chemical entities for biological testing (Spencer et al., 2011).
Wirkmechanismus
Target of Action
Neopentyl hydrogen (2-(bromomethyl)phenyl)boronate is primarily used as a reagent in organic synthesis . Its primary targets are organic compounds that participate in Suzuki–Miyaura (SM) cross-coupling reactions .
Mode of Action
In SM cross-coupling reactions, the compound interacts with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s bromomethyl group plays a crucial role in this interaction .
Biochemical Pathways
The compound affects the SM cross-coupling pathway, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a broad array of diverse molecules .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, contributing to the versatility of the compound as an organic building block .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the SM cross-coupling reactions are known to be exceptionally mild and functional group tolerant . .
Eigenschaften
IUPAC Name |
[2-(bromomethyl)phenyl]-(2,2-dimethylpropoxy)borinic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BBrO2/c1-12(2,3)9-16-13(15)11-7-5-4-6-10(11)8-14/h4-7,15H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSMRVSDSPJXBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CBr)(O)OCC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BBrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B2476801.png)


![3-[(4-chlorophenyl)methyl]-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2476808.png)
![N-(4-Methylsulfonylphenyl)-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxamide](/img/structure/B2476809.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dimethylphenyl)(methyl)amino]acetamide](/img/structure/B2476811.png)
![4-(4-fluorophenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2476812.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2476814.png)
![5-(2-Fluorophenyl)sulfonyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2476815.png)

![3-isobutyl-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2476817.png)